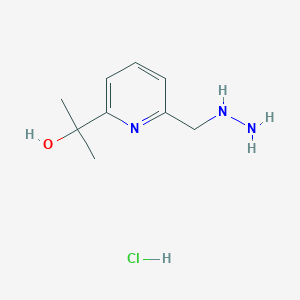
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H16ClN3O. It is a derivative of pyridine and contains both hydrazinyl and hydroxyl functional groups. This compound is primarily used in organic synthesis and as an intermediate in pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride typically involves the reaction of 2-(6-bromopyridin-2-yl)propan-2-ol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazinylmethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyridine ring can interact with receptor sites, modulating biological pathways. These interactions make it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of a hydrazinyl group.
2-(Pyridin-2-yl)propan-2-amine hydrochloride: Contains an amine group instead of a hydrazinyl group.
Uniqueness
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride is unique due to its combination of hydrazinyl and hydroxyl functional groups, which provide distinct reactivity and interaction profiles. This makes it particularly useful in the synthesis of complex molecules and in biological studies where specific interactions are required .
Eigenschaften
Molekularformel |
C9H16ClN3O |
|---|---|
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
2-[6-(hydrazinylmethyl)pyridin-2-yl]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-9(2,13)8-5-3-4-7(12-8)6-11-10;/h3-5,11,13H,6,10H2,1-2H3;1H |
InChI-Schlüssel |
DMKMMYXRSONNDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC(=N1)CNN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


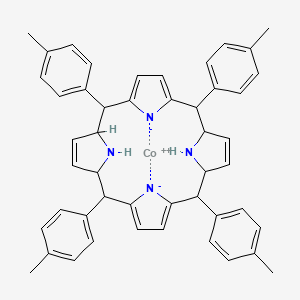
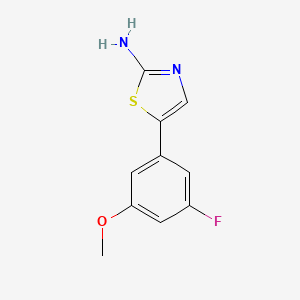

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14774051.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)
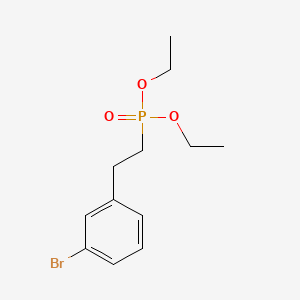
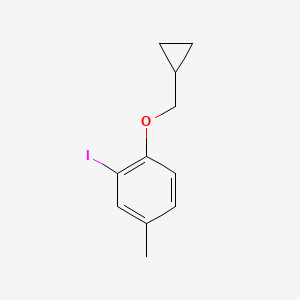
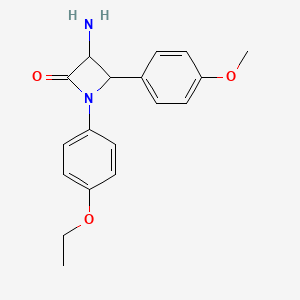
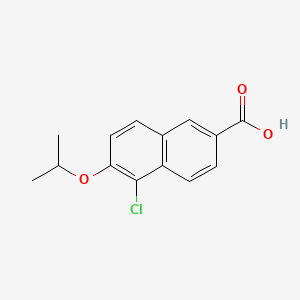
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)
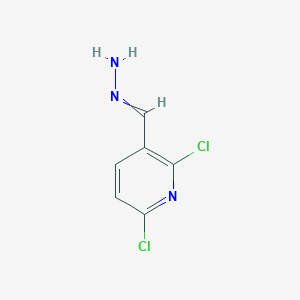
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)

![5-(4'-Bromo-2,2',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)-2,2'-bipyridine](/img/structure/B14774136.png)
